molecular formula C11H12F3NO B12588335 Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 587855-78-5

Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-

Cat. No.: B12588335
CAS No.: 587855-78-5
M. Wt: 231.21 g/mol
InChI Key: ZDHAUDLHVQQODA-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- is an organic compound with a complex structure that includes a benzenamine core substituted with a methoxy group and a trifluoromethyl-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the reaction of 4-methoxybenzenamine with a suitable trifluoromethyl-propenylating agent. The reaction conditions often require a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions. The specific details of the synthetic route can vary, but common methods include:

    Nucleophilic substitution reactions: Using a trifluoromethyl-propenyl halide in the presence of a base.

    Catalytic hydrogenation: Employing a palladium catalyst to facilitate the addition of the trifluoromethyl-propenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Electrophilic reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-: Lacks the trifluoromethyl-propenyl group, resulting in different chemical properties and reactivity.

    Benzenamine, 4-methoxy-N-methyl-: Contains a methyl group instead of the trifluoromethyl-propenyl group, leading to variations in biological activity and applications.

    Benzenamine, 4-methoxy-3,5-bis(trifluoromethyl)-:

Uniqueness

The presence of both the methoxy and trifluoromethyl-propenyl groups in Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactions. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

587855-78-5

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

4-methoxy-N-(1,1,1-trifluorobut-3-en-2-yl)aniline

InChI

InChI=1S/C11H12F3NO/c1-3-10(11(12,13)14)15-8-4-6-9(16-2)7-5-8/h3-7,10,15H,1H2,2H3

InChI Key

ZDHAUDLHVQQODA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C=C)C(F)(F)F

Origin of Product

United States

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